molecular formula C16H13NO2S B2599633 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile CAS No. 127389-25-7

3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile

Cat. No.: B2599633
CAS No.: 127389-25-7
M. Wt: 283.35
InChI Key: HXANCUOVCCKHQA-UHFFFAOYSA-N
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Description

3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile is a nitrile-containing organic compound featuring a propanenitrile core (CH2CN) with a 3-oxo group (C=O) at the first carbon. The central phenyl ring is substituted at the 3-position with a phenoxy group, which is further modified at the para-position with a methylsulfanyl (SCH3) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C17H15NO2S, with a molar mass of 313.37 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

3-[3-(4-methylsulfanylphenoxy)phenyl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-20-15-7-5-13(6-8-15)19-14-4-2-3-12(11-14)16(18)9-10-17/h2-8,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXANCUOVCCKHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile typically involves the reaction of 4-(methylsulfanyl)phenol with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenoxy and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile ()

  • Molecular Formula: C17H15NO2
  • Molar Mass : 265.31 g/mol
  • Key Differences : Replaces the methylsulfanyl group with an ethyl (C2H5) substituent.
  • Impact: Electronic Effects: The ethyl group exerts a weaker electron-donating inductive effect compared to the methylsulfanyl group, which donates electrons via resonance. This reduces aromatic ring activation in the ethyl analog .

3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile ()

  • Molecular Formula: C8H7NO2S (inferred from structure)
  • Molar Mass : 181.21 g/mol
  • Key Differences : Replaces the biphenylether system with a methylthiophene ring.
  • Impact :
    • Aromaticity : Thiophene’s heterocyclic structure introduces conjugation differences, reducing planarity compared to the biphenyl system. This may decrease π-π stacking interactions in biological systems .
    • Solubility : Thiophene’s smaller size and sulfur atom could enhance aqueous solubility relative to the bulkier target compound.

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile ()

  • Molecular Formula : C16H20N4O
  • Molar Mass : 284.36 g/mol
  • Key Differences: Substitutes the phenoxy-phenyl system with a piperazine ring bearing a phenethyl group.
  • Impact: Basicity: The piperazine nitrogen can protonate at physiological pH, improving solubility and enabling ionic interactions with biological targets (e.g., enzymes or receptors) .

Sulfone-Containing Analogs ()

  • Example: 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
  • Key Differences : Replaces methylsulfanyl (S-CH3) with isobutylsulfonyl (SO2-C4H9).
  • Impact :
    • Electron Withdrawal : The sulfonyl group is strongly electron-withdrawing, deactivating the aromatic ring and altering reactivity in substitution reactions .
    • Polarity : Increased polarity (due to SO2) may improve solubility but reduce membrane permeability compared to the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Electronic Effect Lipophilicity (Inferred)
Target Compound C17H15NO2S 313.37 4-(Methylsulfanyl)phenoxy Resonance donation (S) Moderate
3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile C17H15NO2 265.31 4-Ethylphenoxy Inductive donation (C2H5) High
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile C8H7NO2S 181.21 Methylthiophene Conjugation (heterocycle) Low
Piperazine Derivative () C16H20N4O 284.36 Piperazine-phenethyl Basic (N) Moderate
Sulfone Analog () C27H34F3N5O5S 622.66 Isobutylsulfonyl Electron-withdrawing (SO2) Low

Research Findings and Implications

  • Electronic Modulation : The methylsulfanyl group in the target compound enhances electron density on the aromatic ring, favoring interactions with electron-deficient biological targets (e.g., kinase enzymes) compared to ethyl or sulfone analogs .
  • Biological Relevance : Piperazine derivatives () exhibit improved solubility and receptor affinity due to nitrogen basicity, whereas the target compound’s rigidity may favor selectivity in binding .
  • Synthetic Flexibility : The propanenitrile core allows facile modification, as seen in thiophene and sulfone analogs, enabling tailored physicochemical properties .

Biological Activity

3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile, with the molecular formula C16H13NO2S and a molecular weight of 283.34 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the methylsulfanyl group may influence its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes multiple aromatic rings and functional groups that can participate in various chemical reactions. Its unique properties arise from the methylsulfanyl moiety, which may enhance its solubility and reactivity compared to similar compounds.

Biological Activities

Research into the biological activity of 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile has revealed several potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects in vitro, showing promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in cancer cells through specific molecular pathways.
  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory activity, and it is hypothesized that 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile may exhibit comparable effects, possibly through inhibition of COX enzymes.

The mechanism by which 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile exerts its biological effects is still under investigation. It is believed to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The structure allows for hydrogen bonding and other interactions that may modulate these biological pathways.

Case Studies

  • Anticancer Studies : In one study, 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of 3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrile, it is useful to compare it with structurally similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
3-{3-[4-(Methylsulfanyl)phenoxy]phenyl}-3-oxopropanenitrileStructureModerateHighModerate
3-{3-[4-(Methoxy)phenoxy]phenyl}-3-oxopropanenitrileStructureLowModerateHigh
3-{3-[4-(Chlorophenyl)phenoxy]phenyl}-3-oxopropanenitrileStructureHighLowLow

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